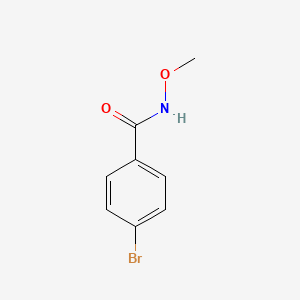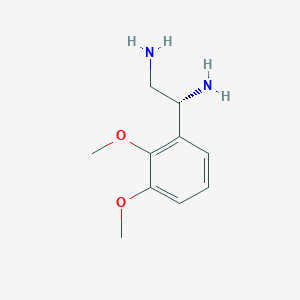![molecular formula C12H14N2O2 B13043797 3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13043797.png)
3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1-oxa-3,7-diazaspiro[44]nonan-2-one is a chemical compound characterized by its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system
Méthodes De Préparation
The synthesis of 3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of a phenyl-substituted amine with an oxirane derivative. The reaction conditions often require the presence of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides can introduce new substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted spirocyclic derivatives.
Applications De Recherche Scientifique
3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one can be compared with other similar compounds, such as:
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one: This compound has a methyl group instead of a phenyl group, which can lead to different chemical and biological properties.
1-oxa-3,7-diazaspiro[4.4]nonan-2-one: Lacks the phenyl substitution, which may affect its reactivity and applications.
The uniqueness of this compound lies in its phenyl substitution, which can enhance its interactions with biological targets and improve its suitability for specific applications.
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
3-phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C12H14N2O2/c15-11-14(10-4-2-1-3-5-10)9-12(16-11)6-7-13-8-12/h1-5,13H,6-9H2 |
Clé InChI |
AEEZWDXGGCTFOH-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC12CN(C(=O)O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


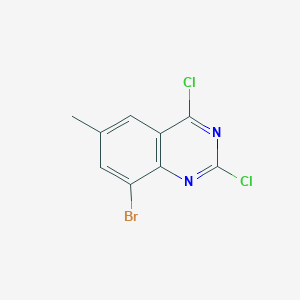
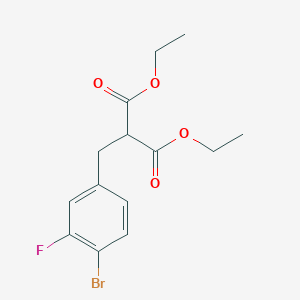
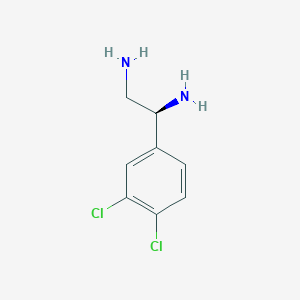
![N-[(3,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B13043743.png)


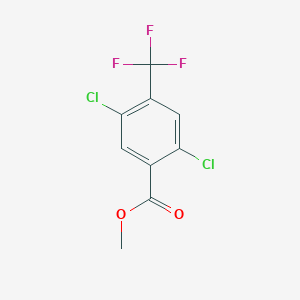
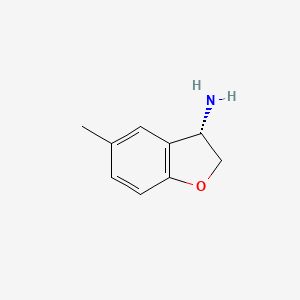

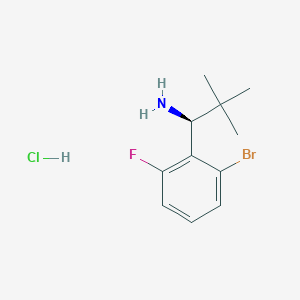
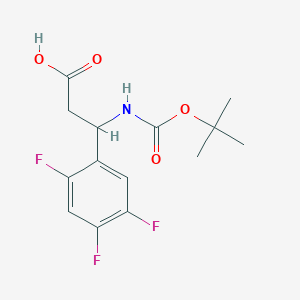
![N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine](/img/structure/B13043776.png)
